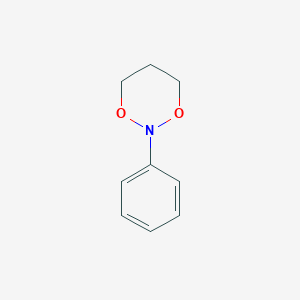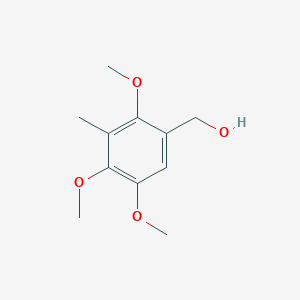![molecular formula C24H19ClN2O3 B303416 ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate, also known as BM-13177, is a synthetic compound that belongs to the class of benzo[h]chromene derivatives. It has been extensively studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of DNA damage, a selective inhibitor of protein kinase CK2, and an anti-cancer agent.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate is not fully understood, but it is believed to involve the selective binding of the compound to damaged DNA and the inhibition of CK2 activity. By binding to damaged DNA, ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate may interfere with DNA repair mechanisms and induce cell death. The inhibition of CK2 activity may also contribute to the anti-cancer activity of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate by preventing cell growth and proliferation.
Biochemical and Physiological Effects
ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate has been shown to exhibit low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate is its high selectivity for damaged DNA and CK2 activity, making it a useful tool for studying these processes in vitro and in vivo. However, one limitation of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate. One area of interest is the development of more soluble analogs of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate that may be more suitable for certain experimental settings. Another area of interest is the investigation of the anti-cancer activity of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate in animal models, with the goal of developing a potential therapeutic agent for the treatment of cancer. Finally, the use of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate as a fluorescent probe for the detection of DNA damage may have applications in the diagnosis and treatment of various diseases, including cancer and genetic disorders.
Synthesis Methods
Ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate can be synthesized through a multistep reaction involving the condensation of 6-chloro-4-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with ethyl cyanoacetate and ammonium acetate in the presence of acetic acid. The resulting intermediate is then treated with formic acid and ammonium hydroxide to yield ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate in high yield and purity.
Scientific Research Applications
Ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate has been widely used in scientific research as a fluorescent probe for the detection of DNA damage. It has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms. In addition, ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate has been identified as a selective inhibitor of protein kinase CK2, an enzyme that plays a key role in cell growth and proliferation. By inhibiting CK2 activity, ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate has been shown to exhibit anti-cancer activity in vitro and in vivo.
properties
Product Name |
ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate |
|---|---|
Molecular Formula |
C24H19ClN2O3 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
ethyl (1E)-N-[6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yl]methanimidate |
InChI |
InChI=1S/C24H19ClN2O3/c1-3-29-14-27-24-20(13-26)22(15-8-10-16(28-2)11-9-15)19-12-21(25)17-6-4-5-7-18(17)23(19)30-24/h4-12,14,22H,3H2,1-2H3/b27-14+ |
InChI Key |
JUZPKZGZIGEEDY-MZJWZYIUSA-N |
Isomeric SMILES |
CCO/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)OC)C#N |
SMILES |
CCOC=NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)OC)C#N |
Canonical SMILES |
CCOC=NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)






![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)



![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

